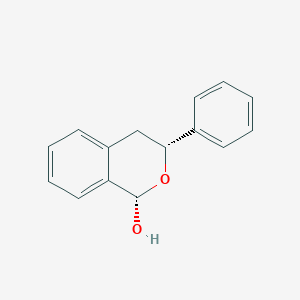
92 KDA GELATINASE, PROENZYME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The enzyme is typically extracted from human leukocytes and purified using chromatographic techniques. The process involves the use of Ultrogel AcA 54 and Bio-Rex 70 chromatographies, resulting in a single band of molecular weight 92 kDa on SDS-PAGE .
Industrial Production Methods: Industrial production of 92 KDA Gelatinase involves large-scale cell culture techniques, where human cells are induced to secrete the enzyme. The enzyme is then harvested and purified using advanced chromatographic methods to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions: 92 KDA Gelatinase undergoes several types of reactions, including activation by proteolytic cleavage and inhibition by chelating agents. The enzyme is activated by stromelysin and 4-aminophenylmercuric acetate, which result in the removal of an 8-10 kDa NH2-terminal domain .
Common Reagents and Conditions:
Activation: Stromelysin, 4-aminophenylmercuric acetate
Inhibition: EGTA, EDTA, tetracycline
Major Products Formed: The activation of 92 KDA Gelatinase results in the formation of an 82 kDa active enzyme. In the presence of 4-aminophenylmercuric acetate, a final product of 83 kDa is formed .
Scientific Research Applications
92 KDA Gelatinase has a wide range of applications in scientific research:
Mechanism of Action
92 KDA Gelatinase exerts its effects by degrading components of the extracellular matrix, such as type IV and V collagens. The enzyme is secreted as an inactive proenzyme and is activated by the removal of the NH2-terminal domain. The active enzyme then interacts with its molecular targets, leading to the breakdown of the extracellular matrix .
Comparison with Similar Compounds
72 KDA Gelatinase (Matrix Metalloproteinase-2): Another member of the matrix metalloproteinase family, which degrades gelatin and types I and IV collagens.
Matrix Metalloproteinase-1: Involved in the degradation of interstitial collagens.
Matrix Metalloproteinase-3: Degrades a wide range of extracellular matrix proteins.
Uniqueness: 92 KDA Gelatinase is unique due to its specific ability to degrade type IV and V collagens and its significant role in various physiological and pathological processes. Its regulation and activation mechanisms also differ from other matrix metalloproteinases, making it a distinct and important enzyme in the matrix metalloproteinase family .
Properties
CAS No. |
152787-66-1 |
|---|---|
Molecular Formula |
C3H5F5OS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-methyl-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B1177874.png)

